molecular formula C22H20Cs4N2O10 B586914 BAPTA-tetracesium Salt CAS No. 480436-84-8

BAPTA-tetracesium Salt

Cat. No. B586914
CAS RN: 480436-84-8
M. Wt: 1004.028
InChI Key: SLDZIKGGMGELCS-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BAPTA-tetracesium Salt is a cell-impermeant chelator . It is highly selective for Ca2+ over Mg2+, and it can be used to control the level of extracellular Ca2+ . BAPTA is more selective for Ca2+ than EDTA and EGTA, and its metal binding is also less sensitive to pH .


Chemical Reactions Analysis

This compound is known to chelate calcium ions, meaning it can bind to these ions and form a complex . This property allows it to control the level of extracellular Ca2+ .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water . It is more selective for Ca2+ than EDTA and EGTA, and its metal binding is less sensitive to pH .

Scientific Research Applications

  • MRI-Based Metal Ion Detection : A study by Bar‐Shir et al. (2014) demonstrated the use of a tetrafluorinated derivative of BAPTA (TF-BAPTA) as a 19F chelate analogue in magnetic resonance imaging (MRI). This approach allowed for the noninvasive detection of specific ions like Zn2+ and Fe2+ in vivo, highlighting BAPTA's utility in ion-specific imaging (Bar‐Shir et al., 2014).

  • Calcium Indicators and Buffers : Tsien (1980) developed a family of high-affinity buffers and optical indicators for Ca2+, including BAPTA. These compounds exhibit high selectivity for Ca2+ over Mg2+ and are less affected by pH changes compared to other chelators, making them effective for biological studies involving calcium signaling (Tsien, 1980).

  • Fluorescent Probe for Cadmium Ions : Liu et al. (2014) designed a fluorescent probe based on BAPTA for detecting Cd2+ ions in aqueous solutions and living cells, demonstrating BAPTA's applicability in environmental and biological monitoring of heavy metals (Liu et al., 2014).

  • Study of Synaptic Transmission : Ouanounou et al. (1996) used BAPTA in studying the synaptic transmission in rat brain slices, showcasing its role in neuroscience research (Ouanounou et al., 1996).

  • Interaction with Calcium-Binding Proteins : Chiancone et al. (1986) found that BAPTA interacts with various calcium-binding proteins, which is significant in understanding protein functions in biological systems (Chiancone et al., 1986).

  • Study of Cytoskeleton Disassembly : Saoudi et al. (2004) explored the impact of BAPTA on the cell cytoskeleton, demonstrating its use in cell biology and understanding cellular mechanisms (Saoudi et al., 2004).

  • Preparation of Nanomolar Calcium Solutions : Marks & Maxfield (1991) discussed the use of BAPTA in preparing solutions with a known free calcium concentration in the nanomolar range, important in cellular and molecular biology experiments (Marks & Maxfield, 1991).

Mechanism of Action

Target of Action

BAPTA-Tetracesium Salt is a cell-impermeant chelator . Its primary target is extracellular calcium (Ca2+) . It is highly selective for Ca2+ over magnesium (Mg2+), making it an effective tool for controlling the level of extracellular Ca2+ .

Mode of Action

This compound interacts with its target by chelating or binding to Ca2+ ions . This interaction is highly selective, and the metal binding of this compound is less sensitive to pH . This means that it can effectively control the level of extracellular Ca2+ under various pH conditions.

Biochemical Pathways

The chelation of Ca2+ by this compound can affect various biochemical pathways that are regulated by Ca2+. For instance, it has been found to inhibit PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation . This inhibition of PFKFB3 is a previously unknown effect of this compound .

Pharmacokinetics

As a cell-impermeant chelator, this compound primarily acts on the extracellular environment

Result of Action

The chelation of Ca2+ by this compound can lead to a decrease in extracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific roles of Ca2+ in the cells being studied. For example, in hematological cancer cell lines, this compound has been found to induce apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its chelation of Ca2+ is less sensitive to pH, which means it can effectively control extracellular Ca2+ levels under various pH conditions . .

Safety and Hazards

BAPTA-tetracesium Salt should be handled with care. It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Inhalation, ingestion, or absorption through the skin may be harmful .

Biochemical Analysis

Biochemical Properties

BAPTA-Tetracesium Salt plays a significant role in biochemical reactions due to its ability to chelate calcium ions . It interacts with calcium ions in the extracellular environment, effectively controlling their levels . This interaction is highly selective, with this compound showing a greater affinity for calcium ions over magnesium ions .

Cellular Effects

The ability of this compound to control extracellular calcium levels has profound effects on various types of cells and cellular processes . Calcium ions play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By controlling the concentration of calcium ions, this compound can influence these cellular functions .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with calcium ions . As a chelator, it forms a complex with calcium ions, effectively reducing their availability for participation in biochemical reactions . This can lead to changes in gene expression and enzyme activity, as many of these processes are regulated by calcium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This is largely due to its role in controlling calcium levels, which can influence long-term cellular functions . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that it can have threshold effects, with certain dosages required to effectively control calcium levels . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium homeostasis . It interacts with calcium ions, effectively influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its distribution is largely determined by its interactions with calcium ions, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with calcium ions . These interactions can direct it to specific compartments or organelles within the cell .

properties

IUPAC Name

tetracesium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O10.4Cs/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDZIKGGMGELCS-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Cs+].[Cs+].[Cs+].[Cs+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cs4N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747081
Record name Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1004.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480436-84-8
Record name Tetracaesium 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.